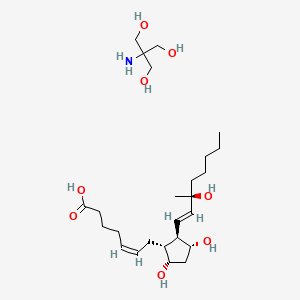
Carboprost trometamina
Descripción general
Descripción
Carboprost trometamina es un análogo sintético de la prostaglandina F2α, específicamente diseñado para imitar los efectos de la hormona natural. Se utiliza principalmente en obstetricia para controlar la hemorragia posparto e inducir el trabajo de parto. El compuesto es conocido por sus potentes propiedades uterotónicas, lo que lo hace eficaz para controlar el sangrado severo después del parto .
Aplicaciones Científicas De Investigación
Carboprost trometamina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como un compuesto modelo para estudiar los análogos de prostaglandina y sus propiedades químicas.
Biología: Investigado por su papel en las vías de señalización celular y sus efectos en diferentes tipos de células.
Medicina: Se utiliza ampliamente en obstetricia para controlar la hemorragia posparto e inducir el trabajo de parto. .
Industria: Utilizado en la industria farmacéutica para el desarrollo de nuevos agentes uterotónicos y otros compuestos terapéuticos
Mecanismo De Acción
Carboprost trometamina ejerce sus efectos al unirse a los receptores de prostaglandina E2 en el útero, lo que provoca contracciones miometriales. Estas contracciones ayudan a expulsar la placenta y reducen el sangrado posparto. El mecanismo del compuesto involucra la activación de las vías de señalización intracelulares que aumentan los niveles de calcio en las células musculares uterinas, promoviendo la contracción .
Compuestos similares:
Dinoprost trometamina: Otro análogo de prostaglandina con propiedades uterotónicas similares.
Misoprostol: Un análogo de prostaglandina E1 utilizado para indicaciones similares, pero con diferentes propiedades farmacocinéticas.
Sulprostone: Un análogo de prostaglandina E2 con potentes efectos uterotónicos
Singularidad: this compound es único debido a su metilación específica en la posición C-15, lo que aumenta su estabilidad y actividad biológica. Esta modificación lo hace más efectivo para inducir contracciones uterinas en comparación con otros análogos de prostaglandina .
Análisis Bioquímico
Biochemical Properties
Carboprost Tromethamine is a synthetic prostaglandin that binds the prostaglandin E2 receptor, causing myometrial contractions . This interaction with the prostaglandin E2 receptor is crucial for its role in inducing labor or expelling the placenta .
Cellular Effects
Carboprost Tromethamine has significant effects on various types of cells, particularly those in the uterus. It stimulates myometrial contractions similar to labor contractions at the end of a full-term pregnancy . This effect on uterine cells is critical for its use in managing postpartum hemorrhage and inducing abortion .
Molecular Mechanism
The molecular mechanism of action of Carboprost Tromethamine involves its binding to the prostaglandin E2 receptor, which leads to myometrial contractions . This binding interaction is key to how Carboprost Tromethamine exerts its effects at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, Carboprost Tromethamine has been observed to cause transient temperature increases in some patients . This is thought to be due to its effect on hypothalamic thermoregulation .
Dosage Effects in Animal Models
In laboratory animals and humans, large doses of Carboprost Tromethamine can raise blood pressure, probably by contracting the vascular smooth muscle . With the doses used for terminating pregnancy, this effect has not been clinically significant .
Metabolic Pathways
Carboprost Tromethamine is metabolized in the lungs and liver, and its metabolites are excreted in urine . This indicates that it is involved in metabolic pathways in these organs.
Transport and Distribution
While specific transporters or binding proteins for Carboprost Tromethamine have not been identified, its effects on the uterus suggest that it is effectively transported and distributed to this organ where it exerts its effects .
Subcellular Localization
Given its mechanism of action, it is likely that it interacts with prostaglandin receptors on the cell surface to exert its effects .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Carboprost trometamina se sintetiza a través de una serie de reacciones químicas que comienzan con la prostaglandina F2α. El paso clave implica la metilación del grupo hidroxilo C-15 para formar el carbinol terciario, que previene la oxidación enzimática y conserva la actividad biológica. Esto se logra utilizando reactivo de metil Grignard o trimetilaluminio .
Métodos de producción industrial: En entornos industriales, la síntesis de this compound implica el uso de reactivos de alta pureza y condiciones de reacción controladas para garantizar la consistencia y la eficacia. El proceso incluye múltiples pasos de purificación para aislar el producto deseado y eliminar cualquier impureza .
Análisis De Reacciones Químicas
Tipos de reacciones: Carboprost trometamina experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar las cetonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto de nuevo a su forma de alcohol.
Sustitución: Las reacciones de sustitución pueden modificar los grupos funcionales unidos al esqueleto de prostaglandina
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio y borohidruro de sodio.
Sustitución: Las condiciones varían dependiendo de la sustitución deseada, pero a menudo involucran el uso de ácidos o bases fuertes
Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound, cada uno con actividades biológicas únicas y posibles aplicaciones terapéuticas .
Comparación Con Compuestos Similares
Dinoprost tromethamine: Another prostaglandin analogue with similar uterotonic properties.
Misoprostol: A prostaglandin E1 analogue used for similar indications but with different pharmacokinetic properties.
Sulprostone: A prostaglandin E2 analogue with potent uterotonic effects
Uniqueness: Carboprost tromethamine is unique due to its specific methylation at the C-15 position, which enhances its stability and biological activity. This modification makes it more effective in inducing uterine contractions compared to other prostaglandin analogues .
Propiedades
| Carboprost is a synthetic prostaglandin. It binds the prostaglandin E2 receptor, causing myometrial contractions, casuing the induction of labour or the expulsion of the placenta. Prostaglandins occur naturally in the body and act at several sites in the body including the womb (uterus). They act on the muscles of the womb, causing them to contract. | |
Número CAS |
58551-69-2 |
Fórmula molecular |
C25H47NO8 |
Peso molecular |
489.6 g/mol |
Nombre IUPAC |
2-amino-2-(hydroxymethyl)propane-1,3-diol;7-[3,5-dihydroxy-2-[(3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C21H36O5.C4H11NO3/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25;5-4(1-6,2-7)3-8/h5,7,12,14,16-19,22-23,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25);6-8H,1-3,5H2/t16?,17?,18?,19?,21-;/m0./s1 |
Clave InChI |
UMMADZJLZAPZAW-QTBVFXFVSA-N |
SMILES |
CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O.C(C(CO)(CO)N)O |
SMILES isomérico |
CCCCC[C@@](C)(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O.C(C(CO)(CO)N)O |
SMILES canónico |
CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O.C(C(CO)(CO)N)O |
Apariencia |
Solid powder |
melting_point |
95-105 °C |
Pictogramas |
Health Hazard |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Carboprost tromethamine dissolves readily in water at room temperature at a concentration greater than 75 mg/mL. |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
15-methylprostaglandin F2alpha-tromethamine carboprost trometamol carboprost tromethamine Hemabate Prostin M-15 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



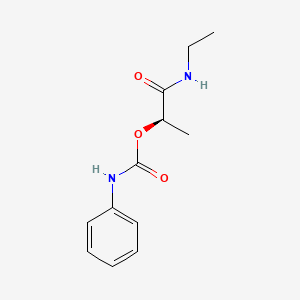
![2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride](/img/structure/B1668350.png)
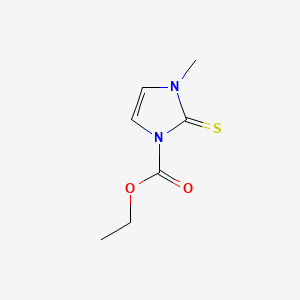
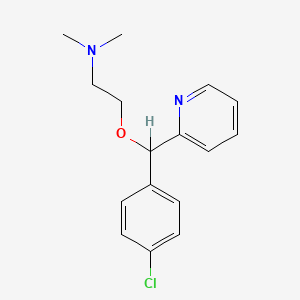
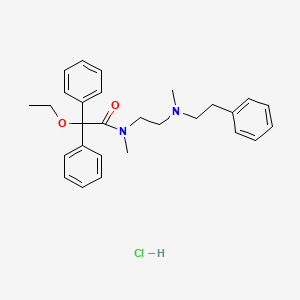



![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,11E,13E,16R)-4-acetyloxy-5-methoxy-9,16-dimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B1668360.png)




